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molecular formula C10H12O2 B1584361 Methyl 3,4-dimethylbenzoate CAS No. 38404-42-1

Methyl 3,4-dimethylbenzoate

Cat. No. B1584361
M. Wt: 164.2 g/mol
InChI Key: PTSSKYUSCIALKU-UHFFFAOYSA-N
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Patent
US05026856

Procedure details

18.1 g of methyl 3,4-dimethylbenzoate, 39.2 g of N-bromosuccinimide, 200 mg of benzoyl peroxide, and 200 ml of carbontetrachloride were processed in a similar manner as in Reference Example 6-(1) to give a mixture containing methyl 3,4-bis-(bromomethyl)benzoate as a major component. (3) The procedure of Reference Example 14-(3) was followed using the whole mixture prepared above, 11.8 g of benzylamine, and 22.9 g of triethylamine to give 16.0 g of 2-benzyl-5-methoxycarbonylisoindoline.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
11.8 g
Type
reactant
Reaction Step Five
Quantity
22.9 g
Type
solvent
Reaction Step Five
Quantity
200 mg
Type
catalyst
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].BrN1C(=O)CCC1=O.BrCC1C=C(C=CC=1CBr)C(OC)=O.[CH2:35]([NH2:42])[C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(N(CC)CC)C.C(Cl)(Cl)(Cl)Cl>[CH2:35]([N:42]1[CH2:1][C:2]2[C:11](=[CH:10][CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:3]=2)[CH2:12]1)[C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
CC=1C=C(C(=O)OC)C=CC1C
Step Two
Name
Quantity
39.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1C=C(C(=O)OC)C=CC1CBr
Step Four
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
22.9 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
200 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a mixture

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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